molecular formula C11H19Cl B15256641 2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane

2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane

Cat. No.: B15256641
M. Wt: 186.72 g/mol
InChI Key: XBZVHMNZJHSVFR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-(propan-2-yl)bicyclo[221]heptane is an organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings The specific structure of this compound includes a chloromethyl group and an isopropyl group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane framework, which can be derived from norbornene or norbornadiene.

    Isopropylation: The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield alcohols, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane exerts its effects depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack, while the isopropyl group can influence the compound’s steric and electronic properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)bicyclo[2.2.1]heptane: Lacks the isopropyl group, which can affect its reactivity and applications.

    2-(Propan-2-yl)bicyclo[2.2.1]heptane: Lacks the chloromethyl group, resulting in different chemical properties and reactivity.

    2-(Hydroxymethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane:

Uniqueness

2-(Chloromethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

2-(chloromethyl)-2-propan-2-ylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19Cl/c1-8(2)11(7-12)6-9-3-4-10(11)5-9/h8-10H,3-7H2,1-2H3

InChI Key

XBZVHMNZJHSVFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC2CCC1C2)CCl

Origin of Product

United States

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